molecular formula C16H20I3N3O7 B602063 Iopamidol ep impurity C CAS No. 87932-07-8

Iopamidol ep impurity C

Cat. No.: B602063
CAS No.: 87932-07-8
M. Wt: 747.07
Attention: For research use only. Not for human or veterinary use.
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Description

It is characterized by its achiral stereochemistry and has a molecular weight of 747.0593 . This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iopamidol ep impurity C involves multiple steps, starting with the preparation of the core benzene ring structure, followed by the introduction of iodine atoms and functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound is carried out on a larger scale, utilizing optimized synthetic routes to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards. The production methods may include batch or continuous processes, depending on the scale and requirements.

Chemical Reactions Analysis

Types of Reactions

Iopamidol ep impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications .

Scientific Research Applications

Iopamidol ep impurity C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Iopamidol ep impurity C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Iopamidol ep impurity C can be compared with other similar compounds, such as iopamidol and its derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties .

List of Similar Compounds

  • Iopamidol
  • Iopromide
  • Iohexol
  • Ioversol

These compounds are commonly used in medical imaging and other applications, highlighting the versatility and importance of this compound in scientific research and industry .

Properties

IUPAC Name

5-acetamido-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O7/c1-6(27)20-14-12(18)9(15(28)21-7(2-23)3-24)11(17)10(13(14)19)16(29)22-8(4-25)5-26/h7-8,23-26H,2-5H2,1H3,(H,20,27)(H,21,28)(H,22,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKGITXCDJXPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878037
Record name MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87932-07-8, 76350-23-7
Record name 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ACETYLAMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BW3KJ4ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-Amino-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamide (300 g) was suspended in acetic anhydride (1.5 1) at 90° (in an oil bath) and then p-toluenesulphonic acid (3 g) was added. The mixture was heated for 41/2 hours and then cooled slowly to room temperature. The product was collected on a filter and washed with small amounts of acetic anhydride. Yield: 353 g. The product was suspended in a mixture of methanol (600 ml) and water (300 ml) at room temperature and the pH was adjusted to about 11.5 by adding 5N sodium hydroxide (200 ml). This mixture was heated at 50° C. and more 5 N sodium hydroxide (235 ml) was added dropwise in such a manner that the pH was kept at about 10.5. After 2-3 hours the pH did not decrease, and the hydrolysis was completed. After cooling to room temperature the mixture was acidified with 6 N hydrochloric acid to about pH 6. After stirring for two hours at room temperature, the mixture was cooled to 3° for 2-3 days. The product was collected on a filter, suspended in water (500 ml) and filtered again. Yield: 257 g. Melting point: above 270°. (Found: C 25.68; H 2.85; I 51.0; N 6.03. Calc. for C16H20I3N3O7 : C 25.72;H 2.70; I 50.96; N 5.62) TLC (precoated TLC Plates Silica Gel 60 F-254 from Merck A.G. and developed in CHCl3 : MeOH=70:30) showed one spot with Rf value 0.38.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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